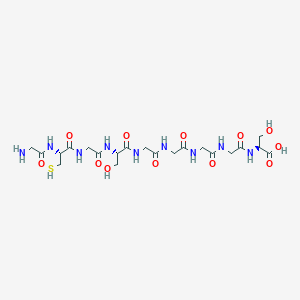
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of bromomethyl ketones. This compound is characterized by the presence of a bromomethyl group attached to a dihydronaphthalenone structure. It is a valuable intermediate in organic synthesis due to its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the bromination of 2-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine as the brominating agent and a suitable solvent system can optimize the yield and purity of the product. Additionally, the reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: In the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: In the preparation of functional materials and polymers with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies involving enzyme inhibition or receptor binding.
作用機序
The mechanism of action of 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The carbonyl group in the dihydronaphthalenone structure can participate in redox reactions, further expanding its utility in chemical synthesis.
類似化合物との比較
Similar Compounds
2-(Bromomethyl)-2,3-dihydrobenzofuran: Similar in structure but with a benzofuran ring instead of a naphthalenone ring.
2-Bromo-2-methylpropane: Contains a bromomethyl group attached to a propane backbone.
2-(Bromomethyl)naphthalene: Lacks the carbonyl group present in 2-(Bromomethyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a carbonyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
209851-95-6 |
|---|---|
分子式 |
C12H13BrO |
分子量 |
253.13 g/mol |
IUPAC名 |
2-(bromomethyl)-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13BrO/c1-12(8-13)7-6-9-4-2-3-5-10(9)11(12)14/h2-5H,6-8H2,1H3 |
InChIキー |
BGKHCIPJEQEOHX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=CC=CC=C2C1=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


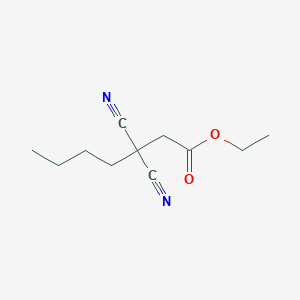
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)

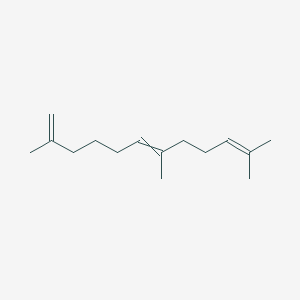
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
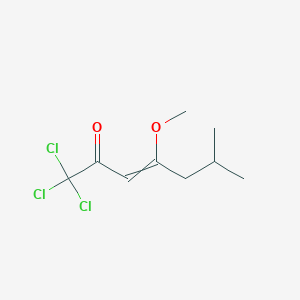
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
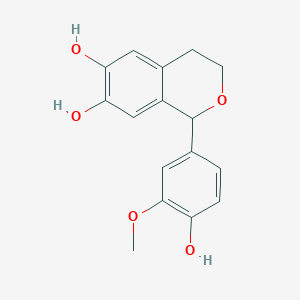
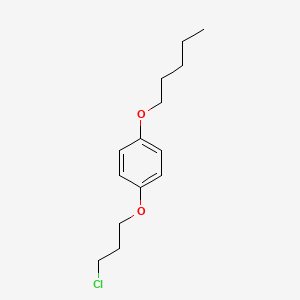
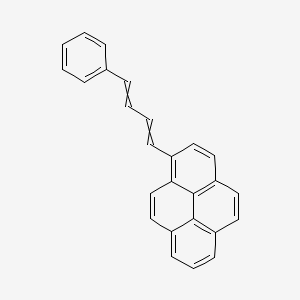
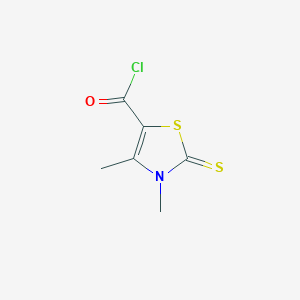
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)
